molecular formula C7H9ClN2 B1490632 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole CAS No. 2090281-90-4

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Cat. No.: B1490632
CAS No.: 2090281-90-4
M. Wt: 156.61 g/mol
InChI Key: HCTTYGXOGLTSHM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a versatile chemical intermediate designed for research applications in medicinal and synthetic chemistry. The pyrazole core is a privileged scaffold in drug discovery, featured in numerous pharmacologically active compounds and approved drugs across diverse therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antidepressant agents . The presence of both a chloromethyl group and a cyclopropyl substituent on this core makes it a particularly valuable building block for the synthesis of more complex molecules. The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to easily link the pyrazole moiety to other molecular fragments through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Meanwhile, the cyclopropyl group can influence the molecule's metabolic stability, lipophilicity, and overall three-dimensional conformation, fine-tuning the properties of the resulting compounds. Pyrazole derivatives have demonstrated a wide range of biological activities, largely due to their ability to interact with various enzymes and receptors. Research into structurally similar compounds has shown potent antioxidant effects, including the inhibition of reactive oxygen species (ROS) production and lipid peroxidation, which are key mechanisms in mitigating oxidative stress linked to inflammation and cancer . Furthermore, such derivatives have exhibited promising antiproliferative activity against various cancer cell lines, highlighting their potential in oncology research . This compound is supplied exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTTYGXOGLTSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

Alternative Synthetic Approaches

  • Cyclization of Hydrazines with Ketones or Aldehydes:
    Similar pyrazole derivatives have been synthesized by reacting hydrazines with ketones or aldehydes in the presence of bases such as sodium hydroxide or potassium carbonate. Although specific details for this compound are limited, this approach may be adapted.

  • Use of Chloromethyl Pyrazoles:
    Direct synthesis from cyclopropyl derivatives and chloromethyl pyrazoles has been reported, involving optimization of catalysts and solvents to improve yield and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Formation of hydrazone Cyclopropyl hydrazine, chloroacetic acid, acidic medium Formation of hydrazone intermediate Acidic conditions promote condensation
Cyclization Heating, acid or base catalysis Ring closure to pyrazole Temperature control critical to avoid side reactions
Chlorination Chlorinating agents (e.g., N-chlorosuccinimide, chlorine gas) Introduction of chloromethyl group Selectivity important to avoid over-chlorination

Purification and Yield Optimization

  • Purification Methods: Recrystallization from suitable solvents or distillation under reduced pressure.
  • Yield Factors: Reaction temperature, reagent stoichiometry, solvent choice, and reaction time significantly affect yield and purity.
  • Industrial Considerations: Use of continuous flow reactors allows better control over reaction parameters and scalability.

Research Findings and Analysis

  • The synthetic route involving cyclopropyl hydrazine and chloroacetic acid is well-established and provides a reliable pathway to this compound with good yields.
  • Chlorination steps require careful control to ensure selective substitution at the methyl position without affecting other parts of the molecule.
  • Modifications in catalyst and solvent systems can further improve yield and reduce impurities.
  • Though detailed kinetic and mechanistic studies are limited, the reaction proceeds through typical hydrazone formation and pyrazole cyclization mechanisms.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclopropyl hydrazine + chloroacetic acid Cyclopropyl hydrazine, chloroacetic acid Hydrazone formation → Cyclization → Chlorination Straightforward, scalable Requires acidic conditions, careful chlorination
Cyclization of hydrazines with ketones/aldehydes Hydrazines, ketones/aldehydes, base Cyclization under basic conditions Mild conditions, adaptable Less specific for chloromethyl group
Reaction with chloromethyl pyrazoles Cyclopropyl derivatives, chloromethyl pyrazoles Cyclization with chloromethyl substitution Potentially higher purity Limited literature details

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid.

  • Reduction: 4-(Methyl)-3-cyclopropyl-1H-pyrazole.

  • Substitution: 4-(Aminomethyl)-3-cyclopropyl-1H-pyrazole or 4-(methoxymethyl)-3-cyclopropyl-1H-pyrazole.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance, it can undergo substitutions, reductions, and oxidations, making it versatile for synthetic chemists .

Synthetic Routes
The synthesis typically involves the reaction of cyclopropyl hydrazine with chloroacetic acid under acidic conditions. The process yields an intermediate hydrazone that is subsequently chlorinated to introduce the chloromethyl group. Various methods have been explored to optimize yield and purity, including continuous flow reactors in industrial settings .

Enzyme Inhibition Studies
4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole has shown potential as an enzyme inhibitor. Its structural similarity to other biologically active pyrazoles allows it to interact with various biological targets, making it a candidate for further research into enzyme inhibition mechanisms .

Pharmacological Properties
This compound and its derivatives are being investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities. Pyrazole derivatives are known for their diverse pharmacological effects, indicating that this compound may also exhibit significant biological activity .

Medicinal Applications

Therapeutic Potential
In medicinal chemistry, derivatives of this compound are being explored for their potential in treating various diseases. For example, some derivatives may target inflammatory pathways or exhibit anticancer properties. The unique combination of functional groups in this compound contributes to its potential efficacy in drug development .

Industrial Applications

Agrochemicals and Pharmaceuticals
The compound is utilized in the development of agrochemicals and pharmaceuticals due to its versatility in chemical reactions. Its ability to serve as an intermediate in the synthesis of various commercial products highlights its importance in industrial applications .

Case Studies

Recent studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. These studies indicate that certain derivatives can inhibit tumor growth effectively. For instance, research has shown that modifications to the pyrazole ring can enhance biological activity against specific cancer cell lines .

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Data Table: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole ClCH₂ (C4), cyclopropyl (C3) C₇H₉ClN₂ 156.61† Reactive chloromethyl group; cyclopropyl enhances steric hindrance
1-(3-Chloropropyl)-4-methyl-1H-pyrazole Cl(CH₂)₃ (N1), CH₃ (C4) C₇H₁₁ClN₂ 158.63 Chloropropyl chain may improve lipophilicity; methyl group reduces steric bulk
4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline Cl (C4), CH₃ (C3, C5), aniline (N1) C₁₀H₁₁ClN₄ 222.68 Aniline moiety enables conjugation; chloro and dimethyl groups modulate electronic effects
CAS 1005612-97-4 Cl (C4), cyclopropyl-pyridinyl C₂₃H₂₁ClFN₇OS 522.98 Sulfonyl and hydrazinecarbothioamide groups suggest kinase inhibition potential

†Calculated based on molecular formula.

Pharmacological and Functional Insights

  • Electronic Effects : The cyclopropyl group in the target compound may stabilize the pyrazole ring via electron-donating effects, whereas electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity .

Key Research Findings and Limitations

  • Steric vs. Electronic Trade-offs : Cyclopropyl substituents improve metabolic stability but may hinder binding to biological targets compared to smaller groups (e.g., methyl) .
  • Data Gaps: Limited pharmacological data for the target compound necessitates further studies to explore its bioactivity and optimize substituent combinations.

Biological Activity

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with chloromethyl pyrazoles. Various synthetic routes have been explored, including the use of different catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that some compounds showed IC50 values as low as 0.034 μM against EGFR tyrosine kinase, suggesting strong anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-468TBDEGFR inhibition
Pyrazolo[3,4-d]pyrimidine 15NCI 60 Cell Lines0.135EGFR inhibition
Pyrazolo[3,4-d]pyrimidine 16NCI 60 Cell Lines0.034Cell cycle arrest at S phase

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown effective antifungal and antibacterial activities against various pathogens. For example, some derivatives exhibited significant activity against Mycobacterium tuberculosis and pathogenic fungi strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenActivity Level
This compoundMycobacterium tuberculosis H37RvTBD
Pyrazole Derivative AFungal StrainsVery Good

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that its anticancer activity may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of EGFR and other kinases . Additionally, its antimicrobial effects may arise from disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial growth.

Case Studies

In a recent case study involving the evaluation of various pyrazole derivatives for their anticancer properties, researchers found that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in optimizing the biological activity of these compounds .

Q & A

Basic: What are the standard synthetic routes for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazines with β-ketonitriles or through halogenation of pre-functionalized pyrazole intermediates. For example, highlights pyrazole derivatives synthesized from dichloro-methylpyrazole precursors using alkylamine coupling . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and GC-MS to detect volatile impurities. Melting point analysis (e.g., 67–69°C for analogous chloromethyl-thiazoles in ) and ¹H/¹³C NMR are critical for structural confirmation .

Advanced: How can reaction conditions be optimized to minimize byproducts during chloromethylation of 3-cyclopropyl-1H-pyrazole?

Methodological Answer:
Byproduct formation (e.g., di-chlorinated isomers) is influenced by stoichiometry, temperature, and catalyst choice. Studies in suggest using controlled Cl⁻ donors (e.g., SOCl₂) at 0–5°C to limit over-substitution. Kinetic monitoring via in-situ FTIR or LC-MS helps identify intermediates. For example, reports a 72% yield improvement in pyrazole derivatives using phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Basic: What structural features of this compound influence its bioactivity?

Methodological Answer:
The chloromethyl group enhances electrophilicity for covalent binding, while the cyclopropyl moiety increases metabolic stability by restricting ring-opening oxidation ( ). SAR studies in show that 3-cyclopropyl substitution improves lipophilicity (logP ~2.8), favoring membrane permeability .

Advanced: How do electronic effects of the cyclopropyl group modulate the reactivity of the chloromethyl substituent in nucleophilic substitutions?

Methodological Answer:
The cyclopropyl group’s electron-withdrawing nature polarizes the C-Cl bond, increasing susceptibility to SN2 reactions. Computational studies (e.g., DFT in ) reveal a 15% reduction in activation energy for nucleophilic displacement compared to non-cyclopropyl analogs. Solvent polarity (e.g., DMF vs. THF) further tunes reactivity, as shown in for acyloxypyrazole derivatives .

Basic: What analytical techniques differentiate regioisomers of chloromethyl-substituted pyrazoles?

Methodological Answer:
²D NMR (e.g., HSQC, NOESY) resolves regiochemistry by correlating H-Cl coupling constants and spatial proximities. For example, uses ¹H NMR (δ 4.2–4.5 ppm for CH₂Cl) and IR (C-Cl stretch at 650 cm⁻¹) to distinguish isomers. Mass spectrometry (HRMS) confirms molecular ion clusters matching theoretical isotopic patterns .

Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). recommends orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of IC₅₀ values. Molecular docking (e.g., AutoDock Vina) in can reconcile differences by modeling ligand-target interactions under varying pH or co-solvent conditions .

Basic: What are the known biological targets of this compound derivatives?

Methodological Answer:
These derivatives inhibit enzymes like carbonic anhydrase ( ) and cyclooxygenase-2 () via covalent modification. notes activity against kinase targets (e.g., JAK2) through ATP-binding site alkylation. Screening via fluorescence polarization or SPR is standard .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound analogs?

Methodological Answer:
Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life. uses LC-MS/MS to quantify plasma concentrations, revealing CYP3A4-mediated metabolism. Microsomal stability assays (human/rat liver microsomes) predict clearance rates, while PET imaging in tracks tissue distribution .

Basic: How should researchers handle stability issues with this compound during storage?

Methodological Answer:
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the C-Cl bond. recommends lyophilization for long-term stability (>6 months). Periodic NMR checks detect degradation (e.g., HCl release via pH strips) .

Advanced: Can computational models predict the metabolic pathways of this compound?

Methodological Answer:
Yes. Tools like MetaSite and GLUE predict phase I oxidation (cyclopropyl ring opening) and glutathione adduct formation. ’s MD simulations align with in vitro hepatocyte data, identifying CYP2C9 as the primary metabolizer. Multi-parametric QSAR models optimize metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.